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Compound of Interest

Compound Name: AF 647 carboxylic acid

Cat. No.: B12373805

AF 647 carboxylic acid, an equivalent to Alexa Fluor® 647 carboxylic acid, is a bright, far-red
fluorescent dye renowned for its exceptional photostability and strong fluorescence emission.
This guide provides a comprehensive overview for researchers, scientists, and drug
development professionals, detailing its physicochemical properties, conjugation chemistry,
experimental protocols, and key applications in biomedical research.

Core Properties and Physicochemical Data

AF 647 is a member of the cyanine dye family and is characterized by its high water solubility
and pH-insensitive fluorescence over a wide range (pH 4-10). Its emission in the far-red
spectrum makes it particularly valuable for multicolor imaging, as it minimizes spectral overlap
with other common fluorophores and reduces interference from cellular autofluorescence. It is
frequently used as a superior alternative to Cy5.

Quantitative data for AF 647 carboxylic acid and its derivatives are summarized in the table
below for easy reference and comparison.
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Property Value Reference(s)

Maximum Excitation

647-651 nm
Wavelength
Maximum Emission
665-671 nm
Wavelength
Molar Extinction Coefficient ~270,000 cm—iM—1
Fluorescence Quantum Yield ~0.33
Molecular Weight ~844 g/mol (for the free acid)
Chemical Formula C35H43N2014S4~

Biomolecule Conjugation: Activating the Carboxylic
Acid

The carboxylic acid group of AF 647 is not directly reactive with amines on biomolecules. It
must first be activated to a more reactive intermediate. The most common method for this is the
use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).
This two-step process converts the carboxylic acid into a semi-stable NHS ester, which then

readily reacts with primary amines on proteins, antibodies, or amine-modified oligonucleotides
to form a stable amide bond.

Logical Workflow for Carboxylic Acid Activation and
Amine Coupling
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Activation and conjugation of AF 647 carboxylic acid.

Experimental Protocols

Detailed methodologies for labeling and subsequent applications are crucial for reproducible
results. Below are protocols for antibody conjugation and use in immunofluorescence and flow
cytometry.

Antibody Labeling with AF 647 NHS Ester

This protocol describes the general steps for conjugating an antibody with the activated NHS
ester form of AF 647.

Materials:

» Antibody (or other protein) in an amine-free buffer (e.g., PBS). The concentration should be
at least 2 mg/mL for optimal results.

e AF 647 NHS Ester, dissolved in anhydrous DMSO or DMF.

e Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.
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 Purification column (e.g., Sephadex G-25) to separate the conjugate from unreacted dye.

Methodology:

Buffer Exchange: Ensure the antibody is in the appropriate reaction buffer. Amine-containing
buffers like Tris are incompatible with this reaction.

o Prepare Dye Solution: Immediately before use, dissolve the AF 647 NHS ester in high-quality
anhydrous DMSO to a concentration of 10 mg/mL.

» Reaction Incubation: Add a 5- to 20-fold molar excess of the reactive dye to the antibody
solution. Incubate for 1 hour at room temperature with gentle stirring.

 Purification: Purify the antibody-dye conjugate from unreacted dye and byproducts using a
size-exclusion chromatography column (e.g., a spin column).

o Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of
the conjugate at 280 nm (for the protein) and 650 nm (for the dye). An optimal DOL for IgG
antibodies is typically between 3 and 7.

Experimental Workflow for Antibody Conjugation
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Workflow for labeling an antibody with AF 647 NHS Ester.

Immunofluorescence Staining Protocol
This protocol outlines the use of an AF 647-conjugated antibody for staining cells for

fluorescence microscopy.

Materials:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b12373805?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Cells grown on coverslips.

 Fixation buffer (e.g., 4% paraformaldehyde in PBS).

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

o Blocking buffer (e.g., 1% BSA in PBS).

e AF 647-conjugated primary or secondary antibody.

e Nuclear counterstain (e.g., DAPI).

e Antifade mounting medium.

Methodology:

» Cell Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

o Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton
X-100 for 10 minutes.

e Blocking: Block non-specific antibody binding by incubating with 1% BSA for 30-60 minutes.

e Antibody Incubation: Incubate with the AF 647-conjugated antibody (diluted in blocking
buffer) for 1-2 hours at room temperature or overnight at 4°C.

e Washing: Wash the cells three times with PBS for 5 minutes each.
o Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI.
e Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

e Imaging: Visualize the stained cells using a fluorescence microscope equipped with
appropriate filters for AF 647 (e.g., excitation at 633 nm or 640 nm).

Flow Cytometry Staining Protocol

This protocol details the use of an AF 647-conjugated antibody for staining a cell suspension
for flow cytometry analysis.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Materials:

Single-cell suspension.

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

AF 647-conjugated antibody.

(Optional) Fc receptor blocking solution.

Methodology:

Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10° cells/mL.

o Fc Block (Optional): To reduce non-specific binding, incubate cells with an Fc receptor
blocking solution.

e Antibody Staining: Add the AF 647-conjugated antibody at the predetermined optimal
concentration. Incubate for 20-30 minutes on ice, protected from light.

o Washing: Wash the cells twice with 2 mL of staining buffer by centrifuging at 300 x g for 5
minutes and decanting the supernatant.

o Resuspension: Resuspend the cells in 0.5 mL of staining buffer.

e Analysis: Analyze the cells on a flow cytometer using a 633 nm or 640 nm laser for excitation
and an appropriate emission filter (e.g., 660/20 nm bandpass).

Experimental Workflow for Flow Cytometry Analysis
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Workflow for cell staining and analysis by flow cytometry.
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Applications in Research

AF 647 carboxylic acid and its conjugates are versatile tools in various research fields. Their
brightness and photostability make them ideal for demanding applications.

¢ Fluorescence Microscopy: Including confocal, total internal reflection fluorescence (TIRF),
and super-resolution microscopy techniques like dSSTORM.

¢ Flow Cytometry: For multicolor immunophenotyping and cell sorting.

e Immunohistochemistry (IHC) and Immunocytochemistry (ICC): For localizing proteins in
tissues and cells.

o Western Blotting: As a sensitive detection reagent.

Example Signhaling Pathway: EGFR Analysis

AF 647-conjugated antibodies are frequently used to study cell signaling pathways. For
instance, an antibody against the Epidermal Growth Factor Receptor (EGFR) labeled with AF
647 can be used to quantify receptor expression levels on the cell surface via flow cytometry or
visualize its localization and trafficking using fluorescence microscopy upon ligand binding. This
allows researchers to investigate receptor downregulation, internalization, and the effects of
potential therapeutic agents on these processes.

 To cite this document: BenchChem. [An In-depth Technical Guide to AF 647 Carboxylic Acid].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12373805#what-is-af-647-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b12373805?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

